
3,6-Difluoro-2-hydrazinylpyridine
Overview
Description
3,6-Difluoro-2-hydrazinylpyridine is a fluorinated pyridine derivative featuring a hydrazine group at the 2-position and fluorine atoms at the 3- and 6-positions. This compound is synthesized via bromination of the parent pyridine followed by purification using column chromatography (petroleum ether/ethyl acetate gradient), yielding a yellow oil with moderate efficiency (53.9%) . The fluorine substituents enhance its electron-withdrawing properties, while the hydrazine group provides nucleophilic reactivity, making it a versatile intermediate in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,6-Difluoro-2-hydrazinylpyridine involves the nucleophilic substitution reaction of pentafluoropyridine with hydrazine hydrate. The reaction typically proceeds under mild conditions, with the hydrazine hydrate acting as both the nucleophile and the reducing agent .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,6-Difluoro-2-hydrazinylpyridine can undergo oxidation reactions to form corresponding azopyridine derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Azopyridine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,6-Difluoro-2-hydrazinylpyridine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-hydrazinylpyridine is primarily related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Hydrazinylpyridine Derivatives
2,6-Difluoro-4-hydrazinylpyridine (CAS: 108118-69-0)
- Structure : Hydrazine at the 4-position, fluorine at 2 and 6.
- Key Differences : The positional isomerism of the hydrazine group (4 vs. 2) alters electronic distribution and steric accessibility.
- Similarity Score : 0.69 (based on structural overlap) .
- Applications : Used in coordination chemistry and as a ligand precursor.
2,6-Difluoro-3,5-dimethoxyphenylhydrazine Hydrochloride (CAS: 62257-16-3)
- Structure : Phenyl ring with methoxy groups (3,5-positions) and hydrazine at position 4.
- Key Differences : Methoxy groups increase steric bulk and alter solubility compared to fluorine.
- Similarity Score : 0.80 .
- Applications : Likely used in heterocyclic synthesis for agrochemicals or pharmaceuticals.
Comparison Table
Fluorinated Pyridine Derivatives with Alternative Functional Groups
6-(2,6-Difluorophenyl)-3-fluoropicolinic Acid (CAS: 1210419-21-8)
- Structure : Pyridine with carboxylic acid at position 2 and fluorinated aryl groups.
- Key Differences : Carboxylic acid group enables hydrogen bonding and metal chelation, unlike the nucleophilic hydrazine in this compound.
- Applications: Potential use in kinase inhibitors or as a building block for bioactive molecules .
2',2'-Difluorodeoxycytidine (Gemcitabine, dFdC)
- Structure : Cytidine analog with fluorine at 2' and 2'' positions.
- Key Differences : Nucleoside structure vs. pyridine core; inhibits DNA synthesis by incorporating into DNA and blocking polymerase activity.
- Mechanistic Insight : dFdC triphosphate competes with dCTP (Ki = 11.2–14.4 µM for polymerases) and causes replication arrest .
- Applications : Clinically used for pancreatic, lung, and breast cancers .
Biological Activity
3,6-Difluoro-2-hydrazinylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound features a hydrazine functional group attached to a pyridine ring, which is known to enhance the biological activity of compounds. The presence of fluorine atoms in the 3 and 6 positions increases lipophilicity, potentially improving membrane permeability and bioavailability.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. It has been evaluated for its ability to inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. In vitro studies suggest that this compound can reduce the secretion of TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties. In a comparative study, derivatives of pyridine compounds were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound was effective against these pathogens, with MIC values ranging from 4 to 16 µg/mL .
3. Anticancer Potential
Hydrazones and their derivatives are recognized for their anticancer activity. Preliminary studies on this compound have demonstrated cytotoxic effects against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 20 µM, suggesting moderate potency . These findings warrant further investigation into the structure-activity relationship (SAR) to optimize efficacy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The hydrazine group is known for forming stable complexes with metal ions and can also participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which may contribute to its anticancer effects .
Case Studies
Case Study 1: Anti-inflammatory Effect in Animal Models
In a controlled animal study, administration of this compound significantly reduced paw edema in rats induced by carrageenan. The compound demonstrated a dose-dependent effect, providing evidence for its anti-inflammatory potential .
Case Study 2: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various hydrazine derivatives including this compound against clinical isolates of E. coli. The results showed that this compound had superior activity compared to standard antibiotics like ampicillin .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-Difluoro-2-hydrazinylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrazine coupling. For fluorinated pyridines, anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) is effective for deprotonation and minimizing side reactions . Key steps:
Start with 3,6-difluoropyridine derivatives.
React with hydrazine hydrate under reflux in THF (60–80°C, 12–24 hours).
Monitor progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Critical Parameters : Temperature (>80°C may degrade fluorinated groups), stoichiometry (excess hydrazine ensures complete substitution), and inert atmosphere (prevents oxidation).
Q. How can researchers validate the purity of this compound, and what analytical methods are recommended?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>97% as per industry standards) .
- NMR : Confirm structural integrity via ¹⁹F NMR (expected shifts: δ -110 to -120 ppm for aromatic fluorines) and ¹H NMR (hydrazinyl NH₂ protons at δ 4.5–5.5 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 174.03 (calculated for C₅H₅F₂N₃).
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Conflicting data (e.g., unexpected ¹H NMR splitting) may arise from tautomerism or solvent effects.
Perform variable-temperature NMR to identify dynamic processes.
Use DFT calculations (B3LYP/6-31G*) to model tautomeric equilibria and compare with experimental spectra .
Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguity in bond lengths and angles .
Q. How can the reactivity of the hydrazinyl group in this compound be exploited for coordination chemistry?
- Methodological Answer : The hydrazinyl group acts as a bidentate ligand.
Metal Complexation : React with transition metals (e.g., Cu(II), Ni(II)) in ethanol/water (1:1) at pH 6–2.
Characterization : Use UV-Vis (d-d transitions) and EPR (for paramagnetic complexes) .
Stoichiometry : Determine via Job’s method or molar ratio plots .
Q. What experimental designs mitigate instability of this compound in aqueous media?
- Methodological Answer : Fluorinated hydrazines are prone to hydrolysis.
Storage : Lyophilize and store at -20°C under argon (prevents moisture/oxidation) .
Buffered Solutions : Use pH 4–5 acetate buffer to slow degradation.
Stability Assay : Conduct accelerated aging at 40°C/75% RH and monitor via HPLC every 24 hours .
Q. Data-Driven Research Challenges
Q. How can computational modeling predict the electronic effects of fluorine substitution in this compound?
- Methodological Answer :
DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to assess fluorine’s electron-withdrawing effects on ring electron density.
NBO Analysis : Quantify charge distribution at the hydrazinyl nitrogen to predict nucleophilicity .
SAR Studies : Corrogate calculated dipole moments (≈3.5 D) with solubility trends in polar solvents .
Q. What methodologies identify byproducts in large-scale syntheses of this compound?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., dihydrazino derivatives) using a Q-TOF mass spectrometer in positive ion mode.
- Isolation : Scale up reaction and purify byproducts via preparative HPLC for structural elucidation .
- Mechanistic Insight : Propose pathways (e.g., over-substitution) using kinetic isotope effects (KIE) studies .
Properties
IUPAC Name |
(3,6-difluoropyridin-2-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGOMFCIIGRACZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)NN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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